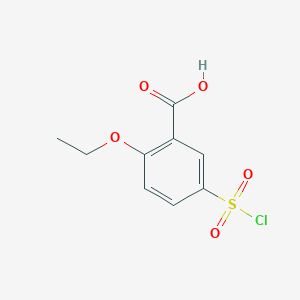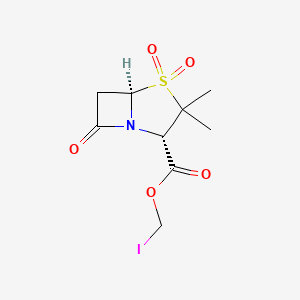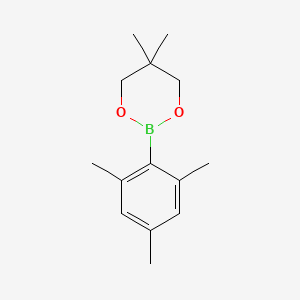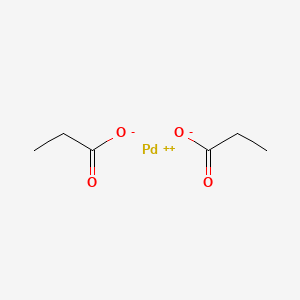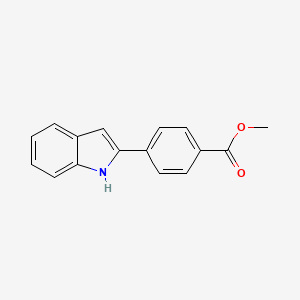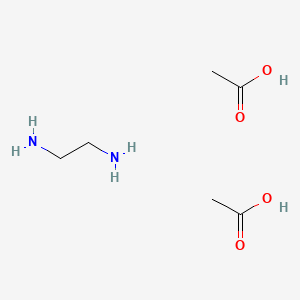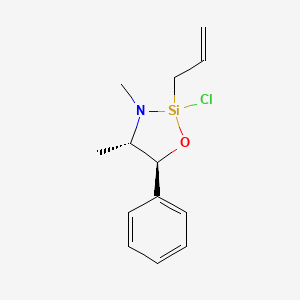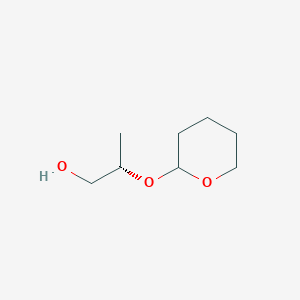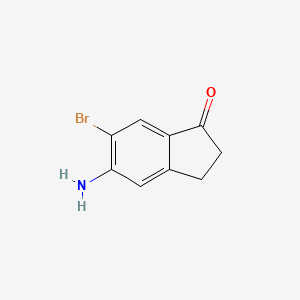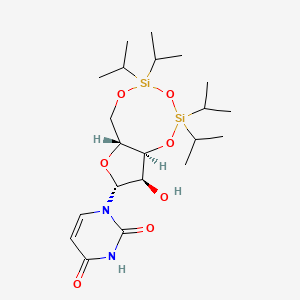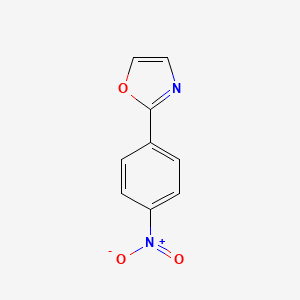
2-(4-Nitrophenyl)oxazol
Übersicht
Beschreibung
2-(4-Nitrophenyl)oxazole is an organic compound with the empirical formula C9H6N2O3 . It is commonly used in research and industrial applications . It is a derivative of oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms .
Molecular Structure Analysis
The molecular weight of 2-(4-Nitrophenyl)oxazole is 190.16 g/mol . The molecular formula is C9H6N2O3 . The SMILES string representation is [O-]N+c1ccc(cc1)-c2ncco2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Nitrophenyl)oxazole are not detailed in the available sources, oxazoles in general are known to be involved in a wide range of chemical reactions . Oxazoles are a class of heterocyclic compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The density of 2-(4-Nitrophenyl)oxazole is 1.334g/cm3 . It has a boiling point of 346.23ºC at 760 mmHg . The melting point is not specified in the available sources . The flash point is 163.194ºC .Wissenschaftliche Forschungsanwendungen
Synthese neuer chemischer Einheiten
Oxazol, einschließlich 2-(4-Nitrophenyl)oxazol, ist ein wichtiger heterocyclischer Kern, der als Zwischenprodukt für die Synthese neuer chemischer Einheiten in der medizinischen Chemie verwendet wird . Das Substitutionsschema in Oxazolderivaten spielt eine entscheidende Rolle bei der Abgrenzung ihrer biologischen Aktivitäten .
Antibakterielle Aktivität
Oxazolderivate, einschließlich this compound, haben sich als antimikrobiell wirksam erwiesen . Beispielsweise wurden eine Reihe von 2-[2-(2,6-Dichlorphenylamino)-phenylmethyl]-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)onen synthetisiert und auf ihr antibakterielles Potential untersucht .
Antitumoraktivität
Oxazolderivate haben in der Krebsforschung Potenzial gezeigt . Die spezifische Antitumoraktivität von this compound wird nicht erwähnt, ist aber angesichts der Aktivität der breiteren Klasse plausibel.
Entzündungshemmende Aktivität
Oxazolderivate haben eine entzündungshemmende Aktivität gezeigt . Obwohl die spezifische Aktivität von this compound nicht erwähnt wird, ist sie angesichts der Aktivität der breiteren Klasse plausibel.
Antidiabetische Aktivität
Oxazolderivate haben sich als antidiabetisch wirksam erwiesen . Die spezifische antidiabetische Aktivität von this compound wird nicht erwähnt, ist aber angesichts der Aktivität der breiteren Klasse plausibel.
Antiobesity- und antioxidative Aktivitäten
Oxazolderivate haben in der Forschung zu Antiobesity und Antioxidantien Potenzial gezeigt . Die spezifischen Aktivitäten von this compound in diesen Bereichen werden nicht erwähnt, sind aber angesichts der Aktivität der breiteren Klasse plausibel.
Synthetische Anwendungen
This compound ist an der Synthese von kohlenstoffsubstituierten Iminiumsalzen beteiligt, und seine synthetischen Anwendungen werden untersucht .
Safety and Hazards
When handling 2-(4-Nitrophenyl)oxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Wirkmechanismus
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their versatile heterocyclic nature .
Mode of Action
It is known that oxazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxazole derivatives have been reported to impact a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of heterocyclic compounds like oxazoles .
Biochemische Analyse
Biochemical Properties
Oxazoles, the class of compounds to which 2-(4-Nitrophenyl)oxazole belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties
Molecular Mechanism
Oxazoles are known to undergo deprotonation at C2, and the resulting lithio salt exists in equilibrium with a ring-opened enolate-isonitrile, which can be trapped by silylation
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVYYMFLQGIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450426 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-08-0 | |
| Record name | 2-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

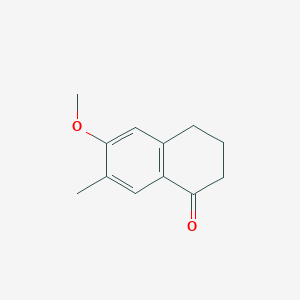
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
